molecular formula C34H47N9O11 B606439 Bz-IEGR-pNA acetate CAS No. 1325307-57-0

Bz-IEGR-pNA acetate

Cat. No. B606439
CAS RN: 1325307-57-0
M. Wt: 757.8
InChI Key: ITXQNZUGLZNGBM-PJSBSAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bz-IEGR-pNA acetate, also known as Bz-Ile-Glu-Gly-Arg-pNA, Bz-Ile-Glu-Gly-Arg-p-nitroanilide, or Factor Xa Chromogenic Substrate, is a colorimetric substrate for Factor Xa . Factor Xa preferentially binds to and cleaves the Ile-Glu-Gly-Arg (IEGR) peptide sequence to release p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nm as a measure of Factor Xa activity .


Molecular Structure Analysis

The molecular formula of this compound is C32H43N9O9.C2H4O2 . The canonical SMILES representation is O=C(C@H=N)NC(CNC(C@@H=O)([H])C@@HCC)=O)CCC(O)=O)=O)=O)NC2=CC=C(N+=O)C=C2.CC(O)=O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 757.8 . It is soluble in DMSO .

Scientific Research Applications

Benzimidazole Resistance in Livestock

Benzimidazoles (BZ), a class of drugs to which Bz-IEGR-pNA acetate is related, are widely used in veterinary medicine. However, there's a growing concern about the emergence of BZ resistance due to high selection pressure. A systematic review focusing on animal nematodes in Brazil found that BZ drugs are becoming increasingly ineffective against nematode parasites in livestock. The study highlighted the urgent need for better control measures and monitoring of effectiveness/resistance of BZ drugs in livestock nematodes (Jaeger & Carvalho‐Costa, 2017).

Dual Use Research of Concern (DURC)

BZ derivatives, including compounds like this compound, can have dual-use implications. They can be directly misapplied to pose a threat to public health, agriculture, or the environment. The review emphasizes the importance of monitoring and regulating the research and development of these compounds to prevent their misuse (Ball, 2015).

Control of Spatiotemporal Behavior in Chemical Systems

This compound may have applications in controlling spatiotemporal dynamics in chemical systems. Research on the Belousov–Zhabotinsky (BZ) reaction, related to BZ compounds, demonstrates how imposing static and dynamic heterogeneities and geometric constraints on the medium can control spatiotemporal dynamics in chemical reactions. This has potential applications in realizing specific modes of behavior in chemical systems (Mikhailov & Showalter, 2006).

Chemo-responsive, Self-oscillating Gels

Research on polymer gels undergoing the self-oscillating Belousov–Zhabotinsky (BZ) reaction, which is related to the class of BZ compounds, has shown that these gels can undergo autonomous, periodic pulsations. This property allows the gels to respond to self-generated chemical gradients, effectively allowing neighboring BZ gels to undergo cooperative, self-propelled motion. This unique behavior of BZ gels provides avenues for creating materials that can autonomously communicate and participate in constructing desired structures (Kuksenok et al., 2013).

properties

IUPAC Name

acetic acid;(4S)-4-[[(2S,3S)-2-benzamido-3-methylpentanoyl]amino]-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N9O9.C2H4O2/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50;1-2(3)4/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35);1H3,(H,3,4)/t19-,23-,24-,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXQNZUGLZNGBM-PJSBSAQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H47N9O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

757.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bz-IEGR-pNA acetate
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Bz-IEGR-pNA acetate
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Bz-IEGR-pNA acetate
Reactant of Route 4
Bz-IEGR-pNA acetate
Reactant of Route 5
Bz-IEGR-pNA acetate
Reactant of Route 6
Bz-IEGR-pNA acetate

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